Hexaammineruthenium(II) chloride
Description
Significance in Coordination Chemistry and Electrochemistry Research
Hexaammineruthenium(II) chloride and its oxidized counterpart, hexaammineruthenium(III) chloride, are central to the study of coordination chemistry. The ruthenium center, with its variable oxidation states (primarily +2 and +3), and the six inert ammine (NH₃) ligands create a stable yet reactive complex. This stability allows for the systematic investigation of the metal center's electronic properties without the interference of ligand exchange reactions.
In the realm of electrochemistry, the hexaammineruthenium(II)/(III) redox couple is highly valued. It exhibits well-behaved, reversible one-electron transfer at a specific potential, making it an excellent standard and probe in electrochemical experiments. nih.gov Researchers utilize this property to calibrate electrodes and to study the mechanisms of other electrochemical reactions. Unlike the commonly used hexacyanoferrate(II)/(III) redox pair, hexaammineruthenium(II)/(III) does not corrode gold electrodes, ensuring the stability and reliability of measurements in impedimetric biosensing. nih.gov This stability has made it a preferred choice for developing sensitive and quantitative detection methods for various molecules, including human IgG. nih.gov
The compound also serves as a precursor for the synthesis of a wide array of other ruthenium complexes. sigmaaldrich.comsigmaaldrich.com By substituting the ammine ligands with other organic or inorganic molecules, chemists can fine-tune the electronic and steric properties of the resulting complexes for specific applications, such as catalysis and the development of new materials. sigmaaldrich.comsigmaaldrich.com
Overview of Electron Transfer Properties and Redox Chemistry of Ruthenium Ammine Complexes
The study of electron transfer reactions, fundamental to many chemical and biological processes, has been significantly advanced through research on ruthenium ammine complexes. These complexes, particularly the hexaammineruthenium ions, are model systems for understanding how electrons move from one molecule to another.
The electron transfer can occur through two primary mechanisms: inner-sphere and outer-sphere. In an outer-sphere electron transfer , the coordination shells of the reactants remain intact, and the electron "tunnels" through space between them. youtube.com The self-exchange reaction between [Ru(NH₃)₆]²⁺ and [Ru(NH₃)₆]³⁺ is a classic example of this mechanism. electronicsandbooks.com The rate of this reaction has been meticulously studied to understand the factors that govern the speed of electron transfer. electronicsandbooks.com
An inner-sphere electron transfer , on the other hand, involves a bridging ligand that connects the two metal centers, facilitating the electron's passage. While hexaammineruthenium itself does not undergo inner-sphere reactions due to the inertness of the ammine ligands, its derivatives where one or more ammines are replaced by other ligands are crucial for studying this pathway. rsc.org
The redox potential of the Ru(II)/Ru(III) couple in ammine complexes can be systematically varied by changing the other ligands attached to the ruthenium center. This tunability allows for detailed investigations into the relationship between the thermodynamic driving force of a reaction and its rate, a cornerstone of Marcus theory, which describes outer-sphere electron transfer. psu.edu
Historical Development and Contemporary Relevance in Scientific Inquiry
The journey of hexaammineruthenium complexes is deeply intertwined with the pioneering work of Nobel laureate Henry Taube. wikipedia.org His groundbreaking research in the mid-20th century on electron transfer reactions, particularly in metal complexes, laid the foundation for much of our current understanding. wikipedia.orgiitk.ac.in Taube's elucidation of the inner-sphere and outer-sphere mechanisms was a paradigm shift in inorganic chemistry, and ruthenium ammine complexes were central to these discoveries. wikipedia.orgiitk.ac.in He demonstrated how the electronic structure of metal complexes dictates their reactivity, a concept that remains a guiding principle in the field. wikipedia.org
One of the most iconic discoveries in this area is the Creutz-Taube ion , a mixed-valence complex containing two ruthenium centers bridged by a pyrazine (B50134) ligand. wikipedia.org This complex, with the formula {[Ru(NH₃)₅]₂(C₄H₄N₂)}⁵⁺, exhibits fascinating properties, including an apparent fractional oxidation state of +2.5 for each ruthenium atom and a strong absorption of light in the near-infrared region. wikipedia.org The study of this and related mixed-valence complexes has provided invaluable insights into the nature of electronic communication between metal centers. psu.eduwikipedia.org
The contemporary relevance of this compound extends far beyond fundamental research. It is a key component in various modern technologies. For instance, it is used as an electron mediator in electrochemical biosensors, such as at-home glucose monitoring devices. agscientific.com In these devices, the enzymatic oxidation of glucose is coupled to the reduction of hexaammineruthenium(III) to hexaammineruthenium(II), which then generates an electrical signal upon re-oxidation at the electrode surface. agscientific.com This application highlights the practical importance of the compound's well-defined redox behavior. Furthermore, its role as a catalyst in reactions like hydrogenation and isomerization continues to be explored for sustainable energy applications. sigmaaldrich.comsigmaaldrich.comagscientific.com
Data at a Glance
Below are tables summarizing key properties and research findings related to this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | [Ru(NH₃)₆]Cl₂ |
| Molecular Weight | 274.15 g/mol sigmaaldrich.com |
| Appearance | Yellow to orange crystals or powder thermofisher.comthermofisher.com |
| Solubility in Water | Slightly soluble sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Melting Point | 300°C chemicalbook.comamericanelements.com |
Table 2: Electrochemical Data for Ruthenium Ammine Complexes
| Redox Couple | E½ (V vs. SCE) | Electrolyte | Reference |
|---|---|---|---|
| Ru(NH₃)₅Cl⁺/²⁺ | -0.282 | 0.30 M methane (B114726) sulfonate, pH 2.0 | researchgate.net |
| cis-Ru(NH₃)₄Cl₂⁺/²⁺ | -0.328 | 0.30 M methane sulfonate, pH 2.0 | researchgate.net |
| trans-Ru(NH₃)₄Cl₂⁺/²⁺ | -0.412 | 0.30 M methane sulfonate, pH 2.0 | researchgate.net |
| Ru(NH₃)₅SO₂²⁺/³⁺ | +0.50 | 0.10 M CH₃SO₃H – 0.20 M CH₃SO₃Na | researchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | [Ru(NH₃)₆]Cl₂ |
| Hexaammineruthenium(III) chloride | [Ru(NH₃)₆]Cl₃ |
| Hexacyanoferrate(II) | [Fe(CN)₆]⁴⁻ |
| Hexacyanoferrate(III) | [Fe(CN)₆]³⁻ |
| Human Immunoglobulin G (IgG) | - |
| Creutz-Taube ion | {[Ru(NH₃)₅]₂(C₄H₄N₂)}⁵⁺ |
| Pyrazine | C₄H₄N₂ |
Structure
2D Structure
Properties
IUPAC Name |
azanide;ruthenium(8+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.6H2N.Ru/h2*1H;6*1H2;/q;;6*-1;+8/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJGOEGOKCTMSJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Ru+8] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Material Preparation Methodologies
Electrochemical Synthesis Pathways for Hexaammineruthenium(II) Chloride
Electrochemical methods offer a clean and controllable route for the synthesis of this compound, typically through the reduction of the corresponding ruthenium(III) complex. This approach is particularly valuable in applications requiring the in-situ generation of the Ru(II) species.
Detailed research in the field of electrochemical biosensing has demonstrated a viable pathway for this transformation. nih.gov In this process, the more stable hexaammineruthenium(III) chloride is used as the precursor. By applying a specific DC-bias potential to a solution containing the Ru(III) complex, it is reduced at the electrode surface to generate hexaammineruthenium(II). nih.gov This method provides precise control over the production of the Ru(II) species directly at the site of its intended use, such as on a gold electrode surface for impedimetric measurements. nih.gov While often employed for analytical purposes, this principle of electrochemical reduction represents a direct synthetic pathway to the Ru(II) state from the readily available Ru(III) precursor.
| Parameter | Description | Source |
| Precursor | Hexaammineruthenium(III) chloride | nih.gov |
| Method | Electrochemical Reduction | nih.gov |
| Mechanism | Application of a DC-bias to an electrode reduces Ru(III) to Ru(II). | nih.gov |
| Application | In-situ generation for electrochemical impedance spectroscopy. | nih.gov |
Chemical Reduction Methodologies for Ruthenium Precursors
Chemical reduction is a more traditional and widely used method for synthesizing this compound, especially for producing bulk material. This approach involves the reduction of a suitable ruthenium precursor, most commonly a ruthenium(III) salt, using a chemical reducing agent.
A well-documented and efficient method involves the use of zinc as the reducing agent. google.comgoogle.com In a typical procedure, a readily available ruthenium precursor like ruthenium chloride is dissolved in a concentrated aqueous ammonia (B1221849) solution. google.com To this mixture, an excess of zinc powder is added, and the solution is heated. The zinc reduces the ruthenium from the +3 to the +2 oxidation state, while the ammonia molecules coordinate to the ruthenium center to form the hexaammine complex. google.com This method is favored for its efficiency and reliance on relatively low-cost starting materials. google.comgoogle.com Other chemical reducing agents, such as sodium borohydride, are also employed in the synthesis of various ruthenium complexes and nanoparticles, highlighting a range of possible reagents for ruthenium precursor reduction. researchgate.net
| Precursor | Reducing Agent | Key Process Steps | Source |
| Ruthenium Chloride | Zinc Powder | 1. Dissolve precursor in concentrated aqueous ammonia. 2. Add excess zinc powder. 3. Heat the solution to drive the reduction and complexation. | google.comgoogle.com |
Controlled Encapsulation Techniques within Confined Environments (e.g., Sol-Gel Silica (B1680970) Matrixes)
To enhance the stability and create functional hybrid materials, this compound can be encapsulated within confined environments. The sol-gel process using silica matrices is a prominent technique for achieving this. nanomol.esresearchgate.net This method involves trapping the metal complex within a porous, inert silica network as it is formed.
The sol-gel process typically begins with the hydrolysis and condensation of silica precursors, such as tetraethoxysilane (TEOS), in the presence of the this compound complex. researchgate.net This creates a "sol" of silica oligomers that polymerize into a three-dimensional network, eventually forming a rigid "gel" with the ruthenium complex physically entrapped in the pores. This encapsulation protects the complex from the surrounding environment, which can enhance its stability. nanomol.es The porosity and chemical nature of the silica matrix can be tailored by controlling reaction conditions like pH and precursor concentration, allowing for the creation of materials with specific properties for applications in catalysis or sensing. researchgate.net This methodology has been successfully used to incorporate various metal complexes into stable, mesoporous silica frameworks. nanomol.es
| Technique | Precursors | Process Description | Benefit |
| Sol-Gel Encapsulation | Tetraethoxysilane (TEOS), this compound | Hydrolysis and co-condensation of silica precursors in the presence of the complex to form a porous silica network that physically entraps the molecule. | Protection of the complex, enhanced stability, creation of a functional hybrid material. |
Industrial Scale Preparation Considerations for High-Purity Research Grade Material
The production of this compound for high-purity research applications requires careful control over the synthesis and purification processes to minimize impurities. Commercial research-grade material is available at purities such as 98%, 99.9%, and 99.9% on a trace metals basis. strem.comthermofisher.comsigmaaldrich.com
For industrial-scale production, an efficient and cost-effective synthesis, such as the zinc reduction of ruthenium chloride, is preferred. google.comgoogle.com A key consideration for achieving high purity is the method of product isolation and purification. One effective technique involves filtering off the excess zinc reducing agent while the reaction solution is still hot. google.com The subsequent rapid cooling, or quenching, of the filtrate induces the crystallization of hexaammineruthenium(II) dichloride, which helps to separate it from soluble impurities. google.com
Furthermore, the purity of the final product can be compromised by the co-precipitation of other compounds. For instance, the addition of ammonium (B1175870) chloride during the initial crystallization step can cause zinc ammine compounds to precipitate alongside the desired product, thereby reducing its purity. google.com Therefore, for high-purity preparations, it is preferable to avoid such additions during the primary isolation of the this compound. google.com
| Consideration | Method/Strategy | Rationale | Source |
| Starting Material | Use of relatively inexpensive and accessible precursors like ruthenium chloride. | Ensures the process is economically viable for larger scale production. | google.com |
| Purification | Filtration of excess zinc at high temperature followed by quenching the filtrate to induce crystallization. | Improves both the purity and the overall yield of the product. | google.com |
| Impurity Control | Avoidance of reagents like ammonium chloride during the initial precipitation stage. | Prevents the co-precipitation of contaminants, such as zinc ammine compounds, ensuring a purer final product. | google.com |
| Target Purity | Achieving purities of 98% to 99.9% (trace metals basis). | Meets the stringent requirements for research-grade chemical reagents. | strem.comthermofisher.comsigmaaldrich.com |
Comprehensive Electrochemical and Redox Characterization
Cyclic Voltammetry (CV) Investigations
Hexaammineruthenium(III) chloride is widely used as a standard for electrochemical measurements because it exhibits a well-defined, one-electron, reversible redox process. iorodeo.comiorodeo.com In cyclic voltammetry, a reversible system is characterized by a peak-to-peak separation (ΔEₚ) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. researchgate.net For the Ru(II)/Ru(III) couple, n=1, so the ideal ΔEₚ is close to 59 mV.
CV experiments with [Ru(NH3)6]Cl3 typically show a redox couple with a formal potential around -0.1 to -0.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode, depending on the specific conditions. researchgate.net The observed ΔEₚ values are often close to the theoretical reversible limit, especially on fast-kinetic surfaces like glassy carbon. researchgate.net On surfaces with slower kinetics, such as some screen-printed electrodes, the ΔEₚ can be larger. researchgate.net The stability and predictability of this redox couple make it an excellent probe for characterizing the performance of different electrodes and for educational purposes in electrochemistry. iorodeo.comwalisongo.ac.idnih.gov
Table 3: Typical Cyclic Voltammetry Parameters for Hexaammineruthenium(III) Chloride
| Parameter | Typical Value | Electrode | Supporting Electrolyte |
| Formal Potential (E⁰') | ~ -0.14 V vs Ag/AgCl | Varies | 0.1 M KCl |
| Peak-to-Peak Separation (ΔEₚ) | 102 mV | Graphene Screen-Printed Electrode | pH 7.4 PBS |
| Peak-to-Peak Separation (ΔEₚ) | 146 mV | Carbon Screen-Printed Electrode | pH 7.4 PBS |
| Scan Rate | 50 - 100 mV/s | Varies | Varies |
| Data sourced from various electrochemical characterization studies. iorodeo.comresearchgate.netresearchgate.net |
Determination of Peak Potentials and Peak-to-Peak Separation
Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of species like hexaammineruthenium(II) chloride. In a typical CV experiment, the potential is swept linearly to a set point and then reversed. For a reversible redox couple like [Ru(NH₃)₆]²⁺/[Ru(NH₃)₆]³⁺, this results in a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak for reduction.
The peak potentials (Epa and Epc) and the separation between them (ΔEp = Epa - Epc) are crucial parameters. For an ideal, reversible one-electron transfer process, the theoretical ΔEp is approximately 59 mV at 298 K. researchgate.net However, experimental values can deviate from this due to various factors including electrode material and surface conditions.
For instance, studies using screen-printed graphene electrodes have shown ΔEp values for hexaammineruthenium(III) chloride to vary. One type of graphene screen-printed electrode (GSPE2) exhibited a ΔEp of 102 mV, while another (GSPE1) showed a slightly higher value of 127 mV. researchgate.net In comparison, electrodes with a high binder percentage, such as bismuth screen-printed electrodes (BSPE), can have a much larger peak-to-peak separation, around 202 mV, indicating less reversible kinetics. researchgate.net The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials, is a good approximation of the formal redox potential of the couple. libretexts.org
| Electrode Type | ΔEp (mV) | Reference |
| Graphene SPE (GSPE2) | 102 | researchgate.net |
| Graphene SPE (GSPE1) | 127 | researchgate.net |
| Carbon SPE (ESPE) | 146 | researchgate.net |
| Bismuth SPE (BSPE) | 202 | researchgate.net |
Scan Rate Dependence and Diffusion-Controlled Processes
The effect of the scan rate (ν) on the cyclic voltammogram provides valuable insights into the nature of the electrochemical process. For a diffusion-controlled process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation. libretexts.orgwalisongo.ac.id This linear relationship confirms that the rate of the reaction is limited by the diffusion of the electroactive species to the electrode surface. walisongo.ac.iddigitellinc.com
Experiments conducted with hexaammineruthenium(III) chloride at various scan rates, from 10 to 500 mV/s, have demonstrated this linear relationship between the peak current and the square root of the scan rate, confirming a diffusion-controlled process. walisongo.ac.id The diffusion coefficient (D) of the hexaammineruthenium ion can be calculated from the slope of the ip vs. ν¹/² plot. The diffusion coefficient for [Ru(NH₃)₆]³⁺ has been reported to be approximately 8.43 x 10⁻¹⁰ m²/s in 0.1 M KCl, while a value of 8.61 x 10⁻¹⁰ ± 0.06 x 10⁻¹⁰ m² s⁻¹ was calculated from experimental data. researchgate.netrsc.org The triply charged ion has been observed to have a lower diffusion coefficient than its doubly charged counterpart. researchgate.net
As the scan rate increases, the peak-to-peak separation (ΔEp) also tends to increase, which can indicate quasi-reversible or irreversible electron transfer kinetics. walisongo.ac.id For a reversible system, the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity. walisongo.ac.id
| Scan Rate (mV/s) | Anodic Peak Current (μA) | Cathodic Peak Current (μA) |
| 10 | 2.6 | -2.5 |
| 25 | 4.1 | -3.8 |
| 50 | 5.8 | -5.5 |
| 75 | 7.1 | -6.8 |
| 100 | 8.2 | -7.9 |
| 250 | 13.0 | -12.4 |
| 500 | 18.4 | -17.8 |
Data adapted from a study using 500 μM [Ru(NH₃)₆]³⁺ in 0.1 M KCl. walisongo.ac.id
Electrochemical Impedance Spectroscopy (EIS) Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for probing the interfacial properties of electrode systems. jecst.org It involves applying a small amplitude AC potential perturbation over a range of frequencies and measuring the resulting current response. nih.gov
Quantification of Charge Transfer Resistance (Rct) at Electrode Interfaces
A key parameter obtained from EIS is the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer at the electrode-solution interface. nih.govntnu.edu In the Nyquist plot (a plot of the imaginary part of impedance versus the real part), the Rct is often represented by the diameter of a semicircle at higher frequencies. researchgate.net
EIS studies are particularly useful for evaluating the stability and performance of modified electrodes. For example, when comparing the stability of gold electrodes in different redox-active solutions, EIS can quantify the changes in Rct over time. Hexaammineruthenium(II)/(III) has been shown to be an excellent redox pair for stable impedimetric measurements with gold electrodes, in contrast to the commonly used hexacyanoferrate(II)/(III) which can cause corrosion and alter the electrode surface. nih.gov The Rct value provides a direct measure of the ease with which electrons are transferred between the electrode and the hexaammineruthenium complex. nih.gov
Interfacial Electron Transfer Dynamics at Modified Surfaces
EIS is also instrumental in characterizing the electron transfer dynamics at surfaces modified with various materials, such as in the development of biosensors. nih.gov When a surface is modified, for instance with a self-assembled monolayer or a polymer film, the Rct value typically increases, reflecting the barrier to electron transfer presented by the modification layer. nih.gov
By modeling the impedance data using equivalent electrical circuits, it is possible to separate the contributions of different processes, such as the solution resistance, the double-layer capacitance, and the charge transfer resistance. jecst.org This allows for a detailed understanding of how surface modifications influence the kinetics of the electron transfer reaction of the hexaammineruthenium redox couple.
Scanning Electrochemical Microscopy (SECM) for Localized Electrochemical Reactivity Mapping
Scanning Electrochemical Microscopy (SECM) is a high-resolution technique used to map the local electrochemical reactivity of surfaces. wikipedia.orgnih.gov It employs an ultramicroelectrode (UME) tip that is scanned in close proximity to a substrate immersed in a solution containing a redox mediator, such as hexaammineruthenium(III) chloride. acs.orgacs.org
The current at the UME tip is influenced by the nature of the substrate. Over an insulating surface, the diffusion of the redox mediator is hindered, leading to a decrease in the tip current (negative feedback). acs.org Conversely, over a conductive surface where the mediator can be regenerated, the tip current increases (positive feedback). acs.org This allows for the generation of images that map the surface's electrochemical activity.
SECM has been used with hexaammineruthenium(III) chloride to study the corrosion of metals like copper. acs.orgacs.org The choice of redox mediator is critical, as it can interact with the substrate and influence the measurements. acs.org For instance, Ru(NH₃)₆³⁺ can act as an oxidant and promote the corrosion of copper. acs.org The feedback response in SECM can be used to determine kinetic rate constants for the reaction of the redox mediator at the substrate surface. acs.org By analyzing the approach curves (tip current vs. tip-substrate distance), detailed information about the interfacial electron transfer dynamics at specific locations on the surface can be obtained. acs.org
Comparative Analysis of Redox Potentials with Alternative Electron Mediators
The redox potential of a mediator is a critical factor in its selection for a particular application. Hexaammineruthenium(II)/(III) has a redox potential of approximately -0.11 V to -0.14 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net
This potential can be compared to other commonly used redox mediators:
Potassium Ferricyanide (B76249)/Ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻): This is a widely used redox couple, but it has a significantly more positive redox potential, around +0.23 V vs. Ag/AgCl. researchgate.net The choice between hexaammineruthenium and ferricyanide often depends on the specific system being studied. For example, the negatively charged ferricyanide may be unsuitable for probing systems where electrostatic interactions are significant, whereas the positively charged hexaammineruthenium can provide complementary information. researchgate.net Furthermore, ferricyanide can be corrosive to gold electrodes, making hexaammineruthenium a more stable alternative for long-term measurements on such surfaces. nih.gov
Ferrocene (B1249389) and its derivatives (e.g., Ferrocenemethanol): Ferrocene-based mediators are often used in non-aqueous electrochemistry and have tunable redox potentials depending on the substituents on the cyclopentadienyl (B1206354) rings. nih.govbeilstein-journals.org Ferrocenemethanol, for example, is another common mediator used in SECM. acs.org The choice between hexaammineruthenium and a ferrocene derivative would depend on the required redox potential and the chemical compatibility with the system under investigation.
The distinct redox potential of hexaammineruthenium(II)/(III) makes it a valuable alternative to other mediators, allowing researchers to probe different potential windows and avoid interferences or undesirable side reactions that might occur with other redox couples.
Electrochemical Stability of the Hexaammineruthenium(II)/(III) Redox Couple
The hexaammineruthenium(II)/(III) redox couple, represented as [Ru(NH₃)₆]²⁺/[Ru(NH₃)₆]³⁺, is distinguished by its notable electrochemical stability, rendering it a valuable tool in various electrochemical studies. This stability is particularly advantageous in applications utilizing gold electrodes, which are common in the construction of biosensors. A significant issue with the frequently employed hexacyanoferrate(II)/(III) redox pair is its tendency to induce corrosion on gold surfaces, which can compromise the integrity of the electrode and the reliability of the measurements. In contrast, the hexaammineruthenium couple does not exhibit this corrosive behavior, making it a superior alternative for applications requiring high stability and reproducibility, such as electrochemical impedance spectroscopy (EIS). nih.gov
Long-term electrochemical analyses, including cyclic voltammetry and EIS, have substantiated the excellent stability of the hexaammineruthenium(II)/(III) pair for impedimetric measurements with gold electrodes. nih.gov The reversible nature of the single-electron transfer between the Ru(II) and Ru(III) states contributes to this stability. On a glassy carbon electrode, the redox reaction demonstrates reversible behavior with a peak-to-peak separation (ΔEp) of 84 mV. researchgate.net
To ensure a consistent concentration of the active redox species at the electrode surface during prolonged measurements, an in-situ generation technique can be employed. This involves applying a DC bias to a solution containing hexaammineruthenium(III) to continuously produce hexaammineruthenium(II), further enhancing the stability of the electrochemical system. nih.gov
Interactive Data Table: Electrochemical Properties
| Parameter | Value | Reference Electrode | Conditions |
| Standard Redox Potential (E°') | -0.11 V | Ag/AgCl | --- |
| Peak-to-Peak Separation (ΔEp) | 84 mV | --- | On a bare Glassy Carbon Electrode |
Mediated Electron Transfer Mechanisms in Electroorganic Synthesis
This compound functions as a highly effective electron transfer mediator in the realm of electroorganic synthesis. Its application allows for the execution of chemical transformations that are otherwise difficult to achieve, especially within aqueous environments. The use of mediated electrolysis provides distinct advantages, such as enabling reactions to proceed at lower potentials, which in turn can enhance selectivity and improve tolerance to various functional groups. nih.govresearchgate.net Furthermore, this indirect approach can mitigate issues related to electrode fouling. nih.gov
A prominent example of the utility of hexaammineruthenium(II) as a mediator is found in a synthetic strategy known as "reductive oxidation." This process involves the electrochemical generation of hexaammineruthenium(II), [Ru(NH₃)₆]²⁺, at a mild potential of -0.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. rsc.org The electrogenerated [Ru(NH₃)₆]²⁺ then participates in a homogeneous chemical reaction, reducing a stable oxidizing agent precursor like peroxydisulfate (B1198043) (S₂O₈²⁻). rsc.org
The reduction of peroxydisulfate by hexaammineruthenium(II) results in the formation of the highly potent sulfate (B86663) radical anion (SO₄˙⁻). rsc.org This radical possesses a very high standard redox potential (E°' (SO₄˙⁻/SO₄²⁻) = 2.21 V vs. Ag/AgCl), enabling it to oxidize a wide range of organic substrates through mechanisms such as hydrogen atom abstraction. rsc.org This mediated approach effectively bypasses the limitations of the electrochemical window of water, allowing for powerful oxidation reactions to occur without the direct, and often problematic, electrolysis of the organic substrate itself. rsc.org
This methodology has been successfully applied to the oxidation of compounds like benzyl (B1604629) alcohol and toluene (B28343) in aqueous solutions. rsc.org The mechanistic steps of this mediated electroorganic synthesis are as follows:
Electrochemical Generation of the Mediator: The process is initiated at the cathode where hexaammineruthenium(III) is reduced to hexaammineruthenium(II). [Ru(NH₃)₆]³⁺ + e⁻ → [Ru(NH₃)₆]²⁺
Homogeneous Redox Reaction: The electrochemically generated hexaammineruthenium(II) diffuses into the solution and reacts with the peroxydisulfate anion, regenerating the hexaammineruthenium(III) and producing the sulfate radical anion. [Ru(NH₃)₆]²⁺ + S₂O₈²⁻ → [Ru(NH₃)₆]³⁺ + SO₄˙⁻ + SO₄²⁻
Oxidation of the Organic Substrate: The highly reactive sulfate radical anion then oxidizes the target organic molecule. SO₄˙⁻ + Organic Substrate → Oxidized Product + HSO₄⁻
This mediated electron transfer scheme highlights the pivotal role of hexaammineruthenium(II) in facilitating challenging oxidation reactions under environmentally benign, aqueous conditions, thereby broadening the applicability of electroorganic synthesis. rsc.org
Spectroscopic Characterization and Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Different Oxidation States
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions in transition metal complexes. The distinct electronic configurations of the Ru(II) and Ru(III) centers in the hexaammine complex give rise to characteristic absorption spectra.
The hexaammineruthenium(III) ion, [Ru(NH₃)₆]³⁺, is a d⁵ low-spin complex. Its UV-Vis spectrum in aqueous solution typically displays two main absorption bands. A prominent band is observed in the ultraviolet region, and a weaker band appears in the visible region. These absorptions are assigned to ligand-to-metal charge transfer (LMCT) transitions.
The hexaammineruthenium(II) ion, [Ru(NH₃)₆]²⁺, is a d⁶ low-spin complex. The interconversion between the Ru(III) and Ru(II) states is readily achieved through electrochemical means, a property that makes this couple a common standard in cyclic voltammetry. chemicalbook.com The UV-Vis spectrum of the Ru(II) species differs significantly from the Ru(III) form, reflecting the change in the electronic structure of the metal center.
The electrochemical and spectroscopic properties of the hexaammineruthenium(III)/(II) redox couple have made it a useful electron mediator in various biochemical analyses. chemicalbook.com For instance, it is employed in some blood glucose monitoring systems where the concentration of glucose is correlated to the amount of hexaammineruthenium(II) chloride produced, which can be monitored spectroscopically. chemicalbook.com
Table 1: Characteristic UV-Vis Absorption Bands for Hexaammineruthenium Complexes
| Oxidation State | Complex Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| Ru(III) | [Ru(NH₃)₆]³⁺ | ~275 nm | ~1900 M⁻¹cm⁻¹ | LMCT |
| Ru(III) | [Ru(NH₃)₆]³⁺ | ~394 nm | ~130 M⁻¹cm⁻¹ | LMCT |
| Ru(II) | [Ru(NH₃)₆]²⁺ | ~270 nm (shoulder) | - | MLCT |
Note: The exact λmax and ε values can vary slightly depending on the solvent and counter-ions.
X-ray Absorption Spectroscopy (XAS) for Electronic State Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of an absorbing atom. libretexts.orgnih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.it
The XANES region, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the metal center. nih.gov The energy of the absorption edge shifts to higher values with an increase in the oxidation state of the metal. nih.gov This is due to the increased effective nuclear charge experienced by the core electrons. Studies on hexaammineruthenium trichloride (B1173362) have utilized XAS at the ruthenium L-edges to probe its electronic state. acs.org
The "white line" is a prominent feature in the XANES spectra of many transition metal complexes and corresponds to the excitation of core electrons to unoccupied d-states. whiterose.ac.uk The intensity and position of the white line can provide valuable information about the d-orbital occupancy and, consequently, the oxidation state of the ruthenium atom.
Resonant Inelastic X-ray Scattering (RIXS) for Valence Excitations and Ligand Field Splitting Determination
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that probes elementary electronic and magnetic excitations. wikipedia.org By tuning the incident X-ray energy to a specific absorption edge, RIXS can provide detailed information about valence excitations with element and chemical specificity. rsc.org The energy resolution of RIXS is not limited by the core-hole lifetime, allowing for the study of low-energy excitations such as those related to the ligand field. rsc.org
For hexaammineruthenium complexes, RIXS can be used to directly measure the ligand field splitting (10Dq), which is the energy separation between the t₂g and e_g orbitals in an octahedral environment. rsc.org In the case of [RuIII(NH₃)₆]³⁺, which has a (t₂g)⁵ electronic configuration, RIXS can probe the excitations from the filled t₂g orbitals to the empty t₂g and e_g orbitals. osti.gov Computational studies have shown that the RIXS spectrum of [RuIII(NH₃)₆]³⁺ exhibits distinct features corresponding to these d-d excitations. osti.gov
X-ray Emission Spectroscopy (XES) for Probing Metal-Ligand Covalency and Bonding Interactions
X-ray Emission Spectroscopy (XES) is a technique that provides information complementary to XAS by probing the occupied electronic states. nih.gov Specifically, Kβ mainline XES is sensitive to the spin state and the degree of covalency in metal-ligand bonds. nih.govresearchgate.net Changes in the shape and intensity of the Kβ mainline spectrum can be correlated with the extent of mixing between the metal 3d and ligand orbitals. nih.gov
Valence-to-core (VtC) XES, which involves transitions from occupied valence orbitals to a core hole, is a powerful tool for directly probing the molecular orbitals involved in bonding. researchgate.net For ruthenium complexes, 4d-to-2p XES has been shown to be a sensitive probe of both the metal and the bound ligands. acs.org The spectra can be used to distinguish between different ligand types (e.g., σ-donors vs. π-acceptors) and to assess the degree of metal-ligand orbital mixing. acs.org In the case of this compound, the ammine ligands are primarily σ-donors, which simplifies the interpretation of the XES spectra compared to complexes with π-accepting ligands. acs.org
Infrared Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the vibrational modes of a molecule. smu.edu The IR spectrum of this compound, and its corresponding Ru(III) form, provides information about the Ru-N stretching and bending vibrations, as well as the vibrations of the ammine ligands themselves. nih.gov
For an octahedral [Ru(NH₃)₆]ⁿ⁺ complex, the key vibrational modes of the RuN₆ core can be analyzed based on its Oₕ symmetry. nih.gov These include the Ru-N stretching and N-Ru-N bending modes. The frequencies of these vibrations are sensitive to the oxidation state of the ruthenium center, with higher oxidation states generally leading to higher stretching frequencies due to stronger bonding.
The analysis of the vibrational spectra is often aided by computational methods, such as density functional theory (DFT), which can predict the vibrational frequencies and help in the assignment of the observed IR bands. nih.gov
Table 2: Key Infrared Vibrational Modes for Hexaammineruthenium Complexes
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3100-3300 | Stretching of the N-H bonds in the ammine ligands. |
| NH₃ degenerate deformation | ~1600 | Bending of the H-N-H angles. |
| NH₃ symmetric deformation | ~1300 | "Umbrella" motion of the ammine ligands. |
| NH₃ rocking | ~800 | Rocking motion of the ammine ligands. |
| Ru-N stretch | 400-500 | Stretching of the ruthenium-nitrogen bonds. |
Note: These are approximate ranges and the exact positions can vary with the cation, crystal packing, and oxidation state.
Theoretical and Computational Chemistry Studies
The electronic structure and properties of hexaammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂, have been extensively investigated using a range of theoretical and computational methods. These studies provide deep insights into the nature of the metal-ligand bonding and the behavior of the complex's d-electrons, which are crucial for understanding its chemical and physical properties.
Advanced Applications in Chemical and Materials Sciences Research
Electrocatalysis and Industrial Catalysis Research
The catalytic properties of ruthenium complexes are a cornerstone of modern chemical synthesis. While hexaammineruthenium(II) chloride itself is primarily known as a redox agent, the underlying principles of Ru(II) chemistry are central to several catalytic processes.
Role in C-H Activation Reactions
Ruthenium(II) complexes are highly effective catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net This strategy is pivotal for streamlining the synthesis of complex organic molecules. Ruthenium(II)-catalyzed C-H activation, often assisted by a carboxylate group, provides a predictable and functional-group-tolerant method for creating new bonds. researchgate.net Micellar catalysis, using water as a solvent, has further enhanced the sustainability of these reactions. researchgate.netnih.gov
Mechanistically, many of these transformations involve the catalyst in a Ru(II) oxidation state. For instance, in some remote C-H functionalizations, the process is believed to proceed through an initial cyclometalation followed by a single-electron-transfer (SET) event, which generates a Ruthenium(III) species, highlighting the importance of the Ru(II)/Ru(III) redox cycle in the catalytic pathway. researchgate.net While a wide array of ruthenium catalysts are employed for these reactions, the fundamental reactivity stems from the accessible oxidation states and coordination chemistry characteristic of ruthenium(II) centers. nih.govresearchgate.net
Mechanisms in Hydrogen Evolution Reaction (HER) Electrocatalysis
The hydrogen evolution reaction (HER) is the production of hydrogen gas (H₂) from sources like water, a critical process for renewable energy technologies such as water electrolysis. wikipedia.org The reaction involves the reduction of protons (in acid) or water (in neutral/alkaline conditions) and requires a catalyst to proceed efficiently. wikipedia.org
The mechanism of HER on a catalyst surface is typically described by a combination of three elementary steps:
Volmer step: An initial electrochemical adsorption of a hydrogen atom (H_ads).
Heyrovsky step: Electrochemical desorption where H_ads reacts with a proton and an electron to form H₂.
Tafel step: Chemical desorption where two H_ads combine to form H₂.
Catalytic Activity in CO2 Hydrogenation Processes
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals and fuels is a major goal in sustainable chemistry. Ruthenium-based catalysts have demonstrated significant promise in this area. Specifically, homogeneous ruthenium(II)-phosphine complexes have been identified as effective catalysts for the hydrogenation of CO₂ to products like formic acid and methanol. researchgate.netnih.gov For example, a system using a cis-Ru(6,6′-Cl2bpy)₂(H₂O)₂₂ complex in ethanol (B145695) with triethylamine (B128534) can hydrogenate CO₂ to formic acid with high efficiency. researchgate.net The development of such catalysts is crucial for creating processes that can utilize CO₂ as a C1 feedstock, contributing to a circular carbon economy.
Electrochemical Sensor Development and Fundamental Sensing Mechanisms
This compound and its oxidized counterpart, hexaammineruthenium(III) chloride, are instrumental in the field of electrochemistry, particularly in the design and understanding of sensors and biosensors.
Design and Mechanism of Biosensing Architectures (e.g., Glucose Sensing Mediators, DNA Interactions, Immunosensors)
The hexaammineruthenium(II)/(III) redox couple is widely employed in various biosensing platforms due to its favorable electrochemical properties.
Glucose Sensing Mediators: In electrochemical glucose sensors, redox mediators are used to shuttle electrons between the enzyme's active site and the electrode surface. Hexaammineruthenium(III) has been successfully used as a mediator, especially with FAD-dependent glucose dehydrogenases (FADGDHs). researchgate.net A recent development involves a dual-redox mediator system combining 1,10-Phenanthroline-5,6-dione (PD) and Ru(III). nih.gov This synergistic approach was shown to significantly facilitate electron transfer, leading to a sensor with high sensitivity and a wide linear range for glucose detection. nih.gov
Table 1: Performance of a Dual Redox Mediator (PD/Ru(III)) Glucose Sensor
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0.01 to 38.6 mmol/L | nih.gov |
| Limit of Detection (LOD) | 7.0 µmol/L | nih.gov |
| Sensitivity | 38 µA·L/(mmol·cm²) | nih.gov |
DNA Interactions: Hexaammineruthenium ions are excellent tools for probing DNA electrochemically. acs.org As a positively charged complex, [Ru(NH₃)₆]³⁺ electrostatically binds to the negatively charged phosphate (B84403) backbone of DNA immobilized on an electrode. This interaction can be monitored and quantified using techniques like cyclic voltammetry and chronocoulometry. acs.orgresearchgate.net This allows researchers to study DNA hybridization, detect DNA damage, or assess the performance of genosensors. researchgate.netnih.gov The complex also helps promote a vertical orientation of DNA strands on the sensor surface, which is crucial for efficient hybridization with target sequences. nih.gov
Immunosensors: In immunosensors, which detect the binding of an antibody to an antigen, hexaammineruthenium serves as a highly stable redox probe for techniques like electrochemical impedance spectroscopy (EIS). nih.govelsevierpure.com A significant advantage of the hexaammineruthenium(II)/(III) couple is its compatibility with gold electrodes, which are commonly used in biosensors. Unlike the frequently used hexacyanoferrate(II)/(III) probe, which can cause corrosion and damage the gold surface, hexaammineruthenium provides stable and reliable signals. nih.govelsevierpure.com This stability was demonstrated in an immunosensor for human-IgG, which achieved a broad linear detection range suitable for diagnostic purposes. nih.gov
Function as Redox Probes in Advanced Analytical Electrochemistry
A redox probe is a molecule that can be reversibly oxidized and reduced, allowing electrochemists to interrogate an electrode's surface and the processes occurring there. The hexaammineruthenium(II)/(III) couple is considered a model outer-sphere redox system. This means its electron transfer reaction does not involve the formation of a chemical bond with the electrode, making its electrochemical behavior less sensitive to the specifics of the surface chemistry and ideal for probing changes like the formation of self-assembled monolayers or the binding of biomolecules. researchgate.net
Its key advantages and applications as a redox probe include:
High Stability: It provides stable and reproducible measurements, particularly on gold electrodes where other probes like hexacyanoferrate can fail. researchgate.netnih.gov
Surface Characterization: It is used to monitor the step-by-step fabrication of biosensors, confirming the successful immobilization of DNA, antibodies, or other biorecognition elements. researchgate.netnih.gov
Probing Novel Materials: It has been used to study the electrochemical properties of novel nanostructures, such as the exposed edges of graphene, demonstrating its utility in fundamental materials science research. graphenea.com
By measuring changes in the electrochemical signal of hexaammineruthenium, researchers can gain valuable insights into charge transfer resistance, surface coverage, and binding kinetics at the electrode-solution interface. researchgate.netmdpi.com
Microelectrode Sensor Design and Response Characteristics (e.g., Dissolved Oxygen Sensors)
The design and performance of microelectrode-based sensors, particularly for detecting dissolved oxygen, are critical in numerous fields, including environmental monitoring and biomedical applications. nih.gov In this context, this compound is utilized in the characterization and calibration of these sensors.
Microelectrode sensors for dissolved oxygen typically operate by measuring the diffusion-controlled current generated by the electrochemical reduction of oxygen. researchgate.netscispace.com The design of these sensors often involves materials like platinum for the microcathode, where oxygen reduction occurs. researchgate.netscispace.comsoton.ac.uk Various microelectrode geometries, such as microdisks and interdigitated arrays, have been developed to enhance sensor performance. nih.govresearchgate.net
The response characteristics of these sensors, including linearity, sensitivity, and stability, are crucial for accurate measurements. Research has demonstrated that specific potential waveforms can lead to a highly stable amperometric response over extended periods, with minimal deviation in the limiting current. researchgate.netscispace.com For instance, a stable response with a maximum deviation of less than 1.5% over 24 hours has been reported. researchgate.netscispace.com The sensitivity of these sensors can be quite high, with some designs achieving a detection limit as low as 0.9 μM. researchgate.netscispace.com
The following table summarizes the performance of different microelectrode designs for dissolved oxygen sensing:
| Electrode Topology | Sensitivity (nA/mmHg) | Signal Change (µA) for 50.3 mmHg Change | Linearity (r²) |
| Ultramicroelectrode-style (UME) Interdigitated Electrode (IDE) | 25.24 | 1.27 | 0.9743 |
| Non-UME IDE | 2.98 | Not specified | Not specified |
This data is based on a comparative study of microelectrode geometries and highlights the enhanced sensitivity of UME designs. nih.gov
Advanced Materials Synthesis and Functionalization
The unique properties of this compound also lend themselves to the synthesis and functionalization of advanced materials, including nanomaterials and thin films for electrochemical applications. americanelements.com
Incorporation into Nanomaterials for Enhanced Properties
The integration of distinct nanostructured components can lead to materials with enhanced properties and novel functionalities. sigmaaldrich.com this compound can be incorporated into various nanomaterial frameworks to tailor their electronic and catalytic properties. For instance, the covalent attachment of nanoparticles to microscale supports like zinc oxide microcrystals can create structures with directional emission properties. sigmaaldrich.com Similarly, electrostatically bonded clusters of different nanoparticles can be used for selective chemical detection. sigmaaldrich.com The ability to engineer materials at the nanoscale opens up possibilities for creating ultrasensitive sensors and new technologies. sigmaaldrich.com
Application in Thin Film Deposition for Electrochemical Devices
Thin film deposition is a key technique for fabricating electrochemical devices. americanelements.com Materials like this compound can be used in the creation of these films. americanelements.com For example, in the context of thermoelectric thin films, dual-source magnetron sputtering has been employed to prepare materials with favorable thermoelectric properties. The development of self-powered energy sources for wearable electronics is a significant area of research where such thin films are crucial.
Photochemical and Photophysical Research
This compound and related ruthenium complexes are central to photochemical and photophysical research due to their metal-to-ligand charge-transfer (MLCT) properties.
Investigation of Metal-to-Ligand Charge-Transfer (MLCT) Excitations
MLCT transitions are a fundamental process in many transition metal complexes, where the absorption of light leads to the excitation of an electron from a metal-centered orbital to a ligand-based orbital. libretexts.org In ruthenium complexes, such as those with bipyridine ligands, this involves the transition of an electron from a Ru(II) 4d orbital to an empty π* orbital of the ligand. libretexts.orgosti.gov This process results in the oxidation of the metal center. libretexts.orgnih.gov The study of these MLCT excitations is crucial for applications in light-harvesting and photocatalysis. nih.gov Advanced techniques like femtosecond resonant inelastic X-ray scattering (RIXS) are used to probe the changes in the valence electronic structure following an MLCT excitation, providing insights into metal-ligand hybridization. nih.gov
The energy of the MLCT state can be influenced by factors such as the electron-withdrawing or electron-donating properties of the ligands. lu.se In some iron(II) N-heterocyclic carbene complexes, for example, electron-withdrawing substituents are necessary to maintain the population in the desired triplet MLCT (³MLCT) state for a longer duration. lu.se
Studies of Excited State Lifetimes and Energy Transfer Mechanisms
The lifetime of the excited state and the mechanisms of energy transfer are critical parameters in photochemistry. Following the initial excitation to a singlet MLCT (¹MLCT) state, rapid intersystem crossing often occurs, leading to the population of a lower-energy triplet MLCT (³MLCT) state within tens of femtoseconds. nih.gov
The lifetime of these excited states can vary significantly. In some iron(II) NHC complexes, the ³MLCT state can survive for approximately 20 picoseconds, while in others, it rapidly converts to a metal-centered state in under 300 femtoseconds. lu.se Research has also shown the existence of higher-lying, thermally accessible MLCT states in some ruthenium(II) and osmium(II) polypyridyl complexes, which can significantly contribute to nonradiative decay at room temperature. osti.gov The decay rate constant for these higher states is typically in the range of 10⁶ to 10⁸ s⁻¹, which is about 10 times faster than the next lower-lying MLCT state. osti.gov
The following table provides a comparison of excited state lifetimes in different systems:
| System | Excited State | Lifetime |
| Iron(II) NHC complex with electron-withdrawing groups | ³MLCT | ~20 ps |
| Other Iron(II) NHC complexes | ³MLCT | <300 fs |
| LHCII | 662-664 nm states | 2.5 ps |
| M-CP2 complex | 662-664 nm states | 1.2 ps |
This data illustrates the influence of molecular structure and environment on excited state dynamics. lu.serug.nl
Mechanistic Studies of Biological Interactions Excluding Clinical or Therapeutic Applications
Analysis of Electron Transport in Biological Systems
The ability of hexaammineruthenium ions to readily accept and donate electrons makes them excellent probes for studying biological electron transport chains. researchgate.netnih.gov These chains are fundamental to cellular respiration and photosynthesis, involving a series of metalloproteins that shuttle electrons to generate energy. researchgate.net Hexaammineruthenium(II) can act as an artificial electron donor, allowing researchers to investigate specific steps within these complex pathways.
A notable example is its use in studying mitochondrial cytochrome c oxidase (Complex IV), the terminal enzyme in the respiratory electron transport chain. acs.org Research has shown that hexaammineruthenium can donate electrons directly to cytochrome c oxidase, enabling the generation of a membrane potential even in the absence of the enzyme's natural substrate, cytochrome c. acs.org This demonstrates its effectiveness as a tool to probe the electron-accepting sites of the enzyme and to isolate and characterize specific energy-transducing steps. acs.org The reactivity of the iron-sulfur site in proteins like rubredoxin has also been investigated using hexaammineruthenium(II), revealing insights into the outer-sphere electron transfer mechanisms and the inherently high reactivity of these biological redox centers. researchgate.net
Interactions with Specific Biomolecules (e.g., DNA Purines) in Confined Environments
Hexaammineruthenium complexes are known to interact with nucleic acids, primarily through electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. rsc.org This property has led to their use as redox markers for quantifying the amount of DNA immobilized on electrode surfaces. rsc.orgnih.govrsc.org
More specific interactions with DNA bases have been studied in confined environments, such as sol-gel silica (B1680970) matrixes, to understand the relationship between the complex and purine (B94841) bases (guanine and adenine). acs.orgnih.govulisboa.pt In these studies, direct covalent bonding between the ruthenium metal center and the purines was not observed. ulisboa.pt Instead, the interactions were characterized by specific hydrogen bonds. nih.gov For instance, the amine group of adenine (B156593) can form H-bonds with the ammine groups of the hexaammineruthenium complex. nih.gov These interactions are significant enough to inhibit the oxidation of the Ru(II) and Ru(III) complexes. nih.govulisboa.pt In contrast, guanine (B1146940) tends to establish preferential hydrogen bonds with the surrounding silica matrix. nih.govulisboa.pt
Characterization of Enzyme-Mediated Electron Transfer Processes
Hexaammineruthenium(II) chloride is frequently used to study enzyme-mediated electron transfer, where it can act as an artificial electron acceptor or donor, facilitating the measurement of enzyme kinetics. mmu.ac.ukutexas.edu
Glucose Dehydrogenases : Flavin adenine dinucleotide (FAD)-dependent glucose dehydrogenases (FAD-GDHs) are enzymes of interest for biosensors. nih.gov While fungal FAD-GDH typically cannot use hexaammineruthenium(III) as an electron acceptor, researchers have successfully engineered a mutant of Aspergillus flavus-derived FAD-GDH that can. nih.gov By introducing a negatively charged amino acid at the entrance to the electron transfer pathway, the positively charged hexaammineruthenium(III) is attracted and guided toward the FAD cofactor, enabling mediated electron transfer. nih.gov This work highlights how the compound can be used to characterize and engineer enzyme active sites. Mediated enzyme-based biosensors have also utilized hexaammineruthenium(III) chloride for the detection of glucose through the action of glucose oxidase. rsc.org
Cytochrome c Oxidase : As mentioned previously, hexaammineruthenium serves as an effective artificial electron donor to mitochondrial cytochrome c oxidase. acs.org It allows researchers to study the enzyme's function independently of its physiological partner, cytochrome c. acs.org The ability of hexaammineruthenium(II) to support membrane potential generation by the oxidase correlates with its effectiveness in donating electrons to the heme a center of the enzyme. acs.org This makes it a valuable reagent for dissecting the electron transfer pathway within this crucial respiratory enzyme. nih.gov
Investigation of Modulatory Effects on Biological Processes via Redox Activity
The redox activity of metal complexes can modulate biological processes, often by interacting with cellular membranes. While direct studies on this compound inducing membrane depolarization are not prominent, the mechanism is a known consequence of the action of other ruthenium complexes and cationic antimicrobials. rsc.orgnih.govnih.gov These compounds often target bacterial membranes due to electrostatic interactions, leading to permeabilization and disruption of the membrane potential, which is essential for bacterial viability. rsc.orgnih.govfrontiersin.org
Research into Antimicrobial Activity Mechanisms
Recent research has focused on the antimicrobial properties of ruthenium complexes, including hexaammineruthenium(III) chloride. These compounds are considered potential solutions to combat multidrug-resistant pathogens. mmu.ac.uknih.gov
Bacterial Cell Ultrastructure Perturbations : Mechanistic studies have shown that hexaammineruthenium(III) chloride targets the bacterial cell ultrastructure. mmu.ac.uk When Pseudomonas aeruginosa was treated with the compound, significant cell perturbations were observed using scanning electron microscopy. mmu.ac.uk The disruption of the physical structure of the bacterium is a key aspect of its antimicrobial action. Other antimicrobial agents are known to cause damage to the cell wall and membrane, leading to a loss of cytoplasm structure. researchgate.net
Antibiofilm Effects : Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Hexaammineruthenium(III) chloride has demonstrated significant antibiofilm activity in a manner that is dependent on both time and concentration. mmu.ac.uk The ability to inhibit the formation of biofilms or disrupt existing ones is a critical characteristic for a modern antimicrobial agent. nih.gov
Interactive Data Table: Antimicrobial Activity of Hexaammineruthenium(III) Chloride This table summarizes the Minimum Inhibitory Concentration (MIC) values reported in a 2024 study.
Click to view data
| Bacterial Strain | MIC Range (μg/mL) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 4 - 16 | mmu.ac.uk |
| Staphylococcus aureus | 4 - 16 | mmu.ac.uk |
Interactive Data Table: Engineered Enzyme-Mediator System This table shows the electrochemical response of an engineered glucose dehydrogenase with hexaammineruthenium(III) as a mediator.
Click to view data
| System | Glucose Concentration | Response Current (μA) | Reference |
|---|---|---|---|
| Engineered AfGDH-H403D with Hexaammineruthenium(III) | 10 mM | 46.0 | nih.gov |
| Wild-type AfGDH with Ferricyanide (B76249) | 10 mM | 47.8 | nih.gov |
Q & A
Q. How is hexaammineruthenium(II) chloride synthesized and characterized for research use?
this compound is typically synthesized by reacting ruthenium salts with ammonia under controlled conditions. For example, [Ru(NH₃)₆]Cl₂ can be prepared by reducing [Ru(NH₃)₆]³⁺ complexes in acidic media. Characterization involves UV-Vis spectroscopy to confirm the d-d transition bands of Ru(II) and elemental analysis (e.g., Cl⁻ content via titration). X-ray diffraction (XRD) and cyclic voltammetry (CV) are used to verify crystallinity and redox behavior, respectively .
Q. What methods are recommended for purifying this compound to ensure electrochemical reliability?
Recrystallization from aqueous ammonia or ethanol-water mixtures is commonly employed to remove impurities like unreacted RuCl₃ or ammonium salts. Electrochemical pre-treatment (e.g., repetitive CV scans in 0.1 M KCl) helps eliminate surface contaminants that interfere with electron transfer kinetics. Purity validation includes measuring the redox peak separation (ΔEp) in CV; a ΔEp < 80 mV at 100 mV/s indicates minimal impurities .
Q. How does this compound function as an electron mediator in enzymatic glucose detection systems?
In glucose oxidase (GOD)-based sensors, this compound shuttles electrons between the FAD cofactor of GOD and the electrode. The Ru(III/II) redox couple (E⁰ ≈ +0.05 V vs. Ag/AgCl) regenerates the reduced enzyme, producing a current proportional to glucose concentration. Key parameters include mediator-enzyme stoichiometry (optimized via chronoamperometry) and pH stability (effective between pH 5–8 due to ammonia ligand protonation risks) .
Advanced Research Questions
Q. What electrochemical techniques are optimal for analyzing charge transfer kinetics of this compound in modified electrodes?
- Chronoamperometry : Quantifies diffusion coefficients (e.g., D = 6.7 × 10⁻⁶ cm²/s for [Ru(NH₃)₆]³⁺) via Cottrell plots .
- Nicholson’s method : Calculates the heterogeneous electron transfer rate constant (k⁰) using CV data. For example, k⁰ = 2.04 × 10⁻³ cm/s was reported for Au-nanoparticle-modified electrodes .
- Electrochemical impedance spectroscopy (EIS) : Resolves charge-transfer resistance (Rct) and double-layer capacitance at electrode-electrolyte interfaces .
Q. How do surface properties of carbon-based electrodes influence the electrochemical response of this compound?
As an outer-sphere redox probe, [Ru(NH₃)₆]³⁺ is sensitive to the electronic structure of carbon materials. Electrodes with high edge-plane defects (e.g., laser-scribed graphene) enhance electron transfer, reducing ΔEp to ~76 mV compared to ~246 mV for inner-sphere probes like Fe(CN)₆³⁻. Oxygen functional groups (e.g., -COOH) can destabilize the Ru complex, requiring surface passivation or controlled annealing .
Q. How can contradictions in voltammetric data (e.g., peak separation variations) be resolved when using this compound as a redox probe?
Variations in ΔEp often arise from electrode surface heterogeneity or adsorbed impurities. Mitigation strategies include:
Q. What strategies exist for engineering fungal FAD-dependent glucose dehydrogenases (FADGDHs) to enhance electron transfer to this compound?
Rational protein design (e.g., mutagenesis near the FAD cofactor) can lower the redox potential mismatch between FADGDH and the Ru mediator. Directed evolution libraries screened via high-throughput amperometry have yielded variants with 3× higher catalytic efficiency (kcat/Km) for Ru(III) reduction .
Q. How does the integration of this compound improve the performance of 3D-printed electrochemical sensors?
In 3D-printed graphite/PLA electrodes, [Ru(NH₃)₆]³⁺ acts as a benchmarking probe to quantify electroactive surface area (e.g., 0.53 cm² via CV) and heterogeneous electron transfer rates. Au-nanoparticle doping enhances sensitivity, reducing ΔEp from 124 mV to 111 mV and increasing k⁰ by 17%. Post-printing solvent treatment (e.g., DMF immersion) further improves surface wettability and signal reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
